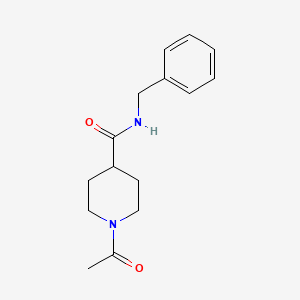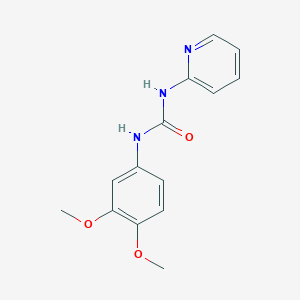![molecular formula C20H16N2S B5413884 3-(4-methylphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5413884.png)
3-(4-methylphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methylphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile is a chemical compound that belongs to the class of acrylonitriles. It is a yellowish solid that is used in scientific research for various purposes.
Wirkmechanismus
The mechanism of action of 3-(4-methylphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile is not well understood. However, it is believed to interact with thiols and other nucleophiles in biological samples, leading to the formation of fluorescent adducts. It may also act as a photosensitizer by generating reactive oxygen species that can induce cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well characterized. However, it has been shown to be non-toxic to cells at low concentrations and to exhibit antimicrobial and anticancer properties in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-methylphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile in lab experiments is its fluorescent properties, which allow for easy detection and quantification of thiols and other nucleophiles. However, its moderate yield and purity may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-methylphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile. One direction is to investigate its potential as a photosensitizer in photodynamic therapy for the treatment of cancer. Another direction is to explore its antimicrobial properties and potential use as an antibacterial or antifungal agent. Additionally, its interaction with nucleophiles in biological samples could be further studied to better understand its mechanism of action.
Synthesemethoden
The synthesis of 3-(4-methylphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile involves the reaction of 4-methylbenzaldehyde with 2-aminothiophenol to form 4-(4-methylphenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with acrylonitrile and a base catalyst to form the final product. The yield of this reaction is moderate, and the purity of the product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(4-methylphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile has various applications in scientific research. It has been used as a fluorescent probe for the detection of thiols in biological samples. It has also been used as a ligand for the synthesis of metal complexes that exhibit antimicrobial and anticancer properties. Furthermore, this compound has been studied for its potential as a photosensitizer in photodynamic therapy.
Eigenschaften
IUPAC Name |
(E)-3-(4-methylphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2S/c1-14-3-7-16(8-4-14)11-18(12-21)20-22-19(13-23-20)17-9-5-15(2)6-10-17/h3-11,13H,1-2H3/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWZORITUSSEDV-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-dichlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide](/img/structure/B5413813.png)
![2-cyclohexyl-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5413825.png)


![N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2,6-dihydroxybenzamide](/img/structure/B5413838.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5413851.png)

![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5413855.png)
![{2-[4-(benzyloxy)phenoxy]ethyl}ethylamine hydrochloride](/img/structure/B5413868.png)
![2-cyclohexyl-6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5413898.png)

![4-hydroxy-1-[8-(trifluoromethyl)quinolin-4-yl]piperidine-4-carboxylic acid](/img/structure/B5413909.png)
![1-[3-({3-[(2-isopropyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-1H-pyrazol-5-yl}methoxy)phenyl]ethanone](/img/structure/B5413911.png)